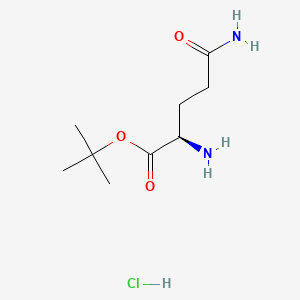
17-苯基三烯前列腺素 E2 乙基酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-苯基三去降丙酸E2乙酰胺是前列腺素E2的合成类似物。 它作为小鼠中EP1和EP3受体的激动剂,以及大鼠中EP1、EP3和EP4受体的激动剂 。 该化合物以其导致豚鼠回肠收缩的能力而闻名,并且作为豚鼠的抗生育剂,其效力明显强于前列腺素E2 .
科学研究应用
17-苯基三去降丙酸E2乙酰胺在科学研究中有多种应用:
化学: 用作研究前列腺素类似物行为的模型化合物。
生物学: 研究其对各种生物途径的影响,特别是涉及EP受体的那些途径。
医学: 探索其作为抗生育剂的潜力及其对肾功能和肾小球硬化的影响.
工业: 用于开发针对前列腺素受体的药物。
作用机制
17-苯基三去降丙酸E2乙酰胺的作用机制与其与EP受体的相互作用有关。 作为激动剂,它与这些受体结合并激活它们,从而导致各种生理反应。 乙酰胺修饰增加了脂溶性,增强了组织吸收并降低了其活性所需的有效浓度 。 一旦进入组织,酰胺酶就会去除乙酰胺基团,重新生成该化合物的活性游离酸形式 .
安全和危害
生化分析
Biochemical Properties
17-Phenyl Trinor Prostaglandin E2 Ethyl Amide interacts with various enzymes and proteins, particularly the EP1 and EP3 receptors . As an agonist, it binds to these receptors, triggering a series of biochemical reactions. The nature of these interactions involves the compound fitting into the receptor’s binding site, leading to conformational changes that activate the receptor .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By activating EP1 and EP3 receptors, 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can trigger intracellular signaling cascades, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide involves binding interactions with the EP1 and EP3 receptors . This binding can lead to the activation or inhibition of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can vary with different dosages . Threshold effects have been observed, as well as toxic or adverse effects at high doses .
Metabolic Pathways
17-Phenyl Trinor Prostaglandin E2 Ethyl Amide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .
准备方法
17-苯基三去降丙酸E2乙酰胺的合成涉及将C-1羧基改造成乙酰胺,这增加了脂溶性并改善了组织吸收 。 合成路线通常涉及以下步骤:
起始原料: 合成从17-苯基三去降丙酸E2开始。
酰胺化: 在适当的反应条件下,使用乙胺将C-1羧基转化为乙酰胺。
纯化: 使用标准色谱技术纯化产物,以达到高纯度。
化学反应分析
17-苯基三去降丙酸E2乙酰胺经历各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的酮或羧酸。
还原: 还原反应可以将羰基转化为醇。
取代: 在合适的条件下,乙酰胺基团可以被其他胺或醇取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂以及用于取代反应的亲核试剂。 生成的主要产物取决于所用试剂和具体的反应条件。
相似化合物的比较
17-苯基三去降丙酸E2乙酰胺因其乙酰胺修饰而独一无二,该修饰增强了脂溶性和组织吸收。 类似的化合物包括:
17-苯基三去降丙酸E2: 没有乙酰胺修饰的母体化合物。
17-三氟甲基苯基三去降丙酸F2α乙酰胺: 另一种带有三氟甲基的类似物,用作降眼压药.
5-反式-17-苯基三去降丙酸F2α乙酰胺: 一种在碳5和6之间具有反式双键的异构体.
这些化合物具有相似的结构,但在它们的特定修饰和受体亲和力方面有所不同,导致不同的生物活性。
属性
IUPAC Name |
(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYMIHJCJJUECW-XYOQMNIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that 17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1 receptor. How does activating the EP1 receptor pathway affect aluminum-induced neuronal injury in this study?
A1: The study found that activating the EP1 receptor pathway with 17-phenyl trinor Prostaglandin E2 ethyl amide exacerbated aluminum-induced neuronal injury. [] This was evidenced by a decrease in neuronal viability and an increase in lactate dehydrogenase leakage rate, indicating greater cell damage. This suggests that the EP1 receptor might be a potential therapeutic target for mitigating aluminum-induced neurotoxicity, with antagonists of this receptor being potentially neuroprotective.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
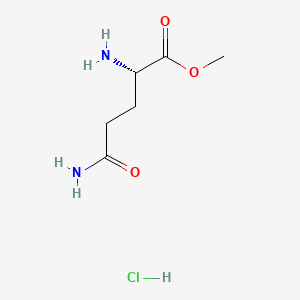

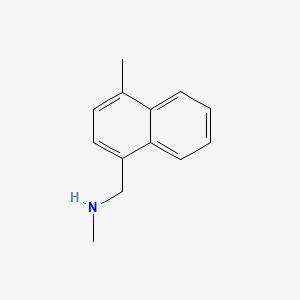

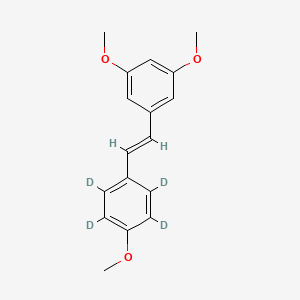
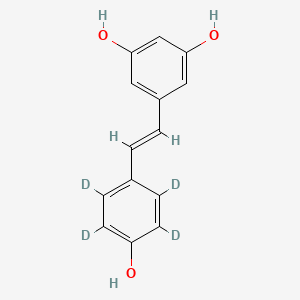
![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)
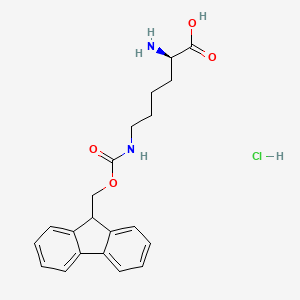
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)
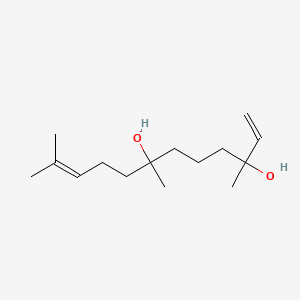

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
